molecular formula C10H13ClO B8680343 1-Chloro-4-isopropyl-2-methoxybenzene

1-Chloro-4-isopropyl-2-methoxybenzene

Cat. No.: B8680343
M. Wt: 184.66 g/mol
InChI Key: YHNKBICBACEISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-isopropyl-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring functionalized with chlorine, isopropyl, and methoxy groups at the 1-, 4-, and 2-positions, respectively. Its molecular formula is C₁₀H₁₃ClO, with a molecular weight of 184.66 g/mol (calculated based on substituent contributions). The IUPAC name reflects the substituent positions, ensuring precise structural identification.

This compound is likely utilized in research and development (R&D) as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of similar chlorinated aromatics in pesticide formulations .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-chloro-2-methoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3

InChI Key

YHNKBICBACEISB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

a) 1-Chloro-2-isopropyl-4-methylbenzene (C₁₀H₁₃Cl)
  • Molecular Weight : 168.66 g/mol
  • Substituents : Chloro (1-), isopropyl (2-), methyl (4-).
  • Key Differences : Replacing the methoxy group (‑OCH₃) with methyl (‑CH₃) reduces polarity, lowering solubility in polar solvents. The methyl group is electron-donating via inductive effects, whereas methoxy is electron-donating via resonance, altering reactivity in electrophilic substitution reactions.
b) 1-Chloro-3-isopropyl-4-methylbenzene (C₁₀H₁₃Cl)
  • Molecular Weight : 168.66 g/mol
  • Substituents : Chloro (1-), isopropyl (3-), methyl (4-).
c) 1-Chloro-2-isothiocyanato-4-methoxybenzene (C₈H₆ClNOS)
  • Molecular Weight : 199.66 g/mol
  • Substituents : Chloro (1-), isothiocyanato (‑N=C=S, 2-), methoxy (4-).
  • Key Differences : The isothiocyanato group introduces a reactive electrophilic site, enabling conjugation with biomolecules, unlike the inert methoxy group in the target compound.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Potential Applications
1-Chloro-4-isopropyl-2-methoxybenzene C₁₀H₁₃ClO 184.66 Cl (1-), iPr (4-), OCH₃ (2-) High Pharmaceutical intermediates
1-Chloro-2-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.66 Cl (1-), iPr (2-), CH₃ (4-) Moderate Pesticide synthesis
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.66 Cl (1-), iPr (3-), CH₃ (4-) Moderate Industrial solvents
1-Chloro-2-isothiocyanato-4-methoxybenzene C₈H₆ClNOS 199.66 Cl (1-), NCS (2-), OCH₃ (4-) High Biochemical probes

Key Observations :

  • Polarity: Methoxy-containing compounds exhibit higher polarity due to the oxygen atom, enhancing solubility in polar solvents like ethanol or acetone.
  • Reactivity : Chlorine’s electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to positions ortho/para to substituents. Methoxy’s resonance donation further activates the ring at specific sites.
  • Applications : Methyl-substituted analogs are prevalent in pesticides (e.g., bromopropylate, chloropropylate) , while methoxy derivatives may serve in fine chemicals due to their tunable electronic properties.

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